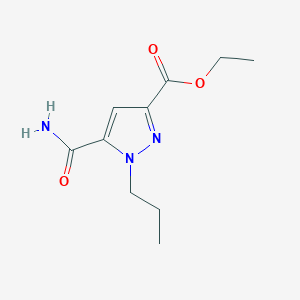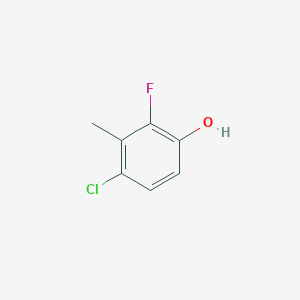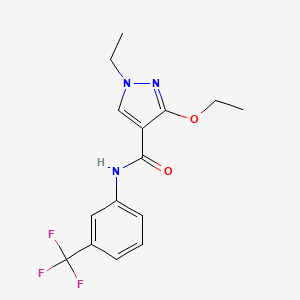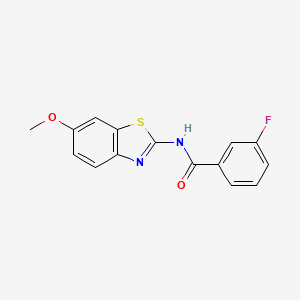
N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)isoxazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)isoxazole-5-carboxamide” is a compound that contains a pyrrolidine ring. The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of compounds with a pyrrolidine ring can be achieved through two main strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives . A method was developed for the synthesis of 2-(pyrrolidin-1-yl)pyrimidines by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring. This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Applications De Recherche Scientifique
Drug Discovery and Development
The pyrrolidine ring, a core component of this compound, is widely used in medicinal chemistry to develop compounds for treating human diseases. Its saturated nature allows for efficient exploration of pharmacophore space and contributes to the stereochemistry of the molecule, leading to increased three-dimensional coverage . This structural feature is crucial in the design of new drug candidates with diverse biological profiles.
Antiviral Agents
Compounds featuring the pyrrolidine scaffold have been investigated for their antiviral properties. The ability to modify the pyrrolidine ring with various substituents can lead to compounds with selective activity against specific viruses, offering potential pathways for the development of novel antiviral drugs .
Anticancer Activity
The structural complexity and stereochemistry of the pyrrolidine ring can influence the binding mode to enantioselective proteins, which is significant in cancer research. Different stereoisomers and spatial orientations of substituents on the pyrrolidine ring can result in varied biological profiles, making it a valuable scaffold for anticancer drug design .
Antibacterial Applications
Research has shown that the antibacterial activity of compounds can be influenced by the substituents on the pyrrolidine ring. This insight is valuable for the synthesis of new antibacterial agents with improved efficacy based on the structure-activity relationship (SAR) of the pyrrolidine derivatives .
Antioxidant Properties
Pyrrolidin-2-one derivatives, which are structurally related to the compound , have demonstrated significant antioxidant activities. These properties are essential for the development of therapeutic agents that can mitigate oxidative stress-related diseases .
Antithrombotic Therapy
The compound’s framework has been utilized in the discovery of novel antithrombotic agents. Its interaction with biological targets has shown promise in the prevention and treatment of thromboembolic diseases, which are significant causes of morbidity and mortality worldwide .
Modulation of Immune Response
The pyrrolidine ring’s ability to bind with high affinity to certain receptors makes it an interesting candidate for modulating immune responses. This application is particularly relevant in the context of autoimmune diseases and inflammation .
Neuropharmacology
Due to the compound’s potential impact on central nervous system receptors, there is interest in exploring its applications in neuropharmacology. This includes the development of treatments for neurodegenerative diseases and conditions associated with neurotransmitter dysregulation .
Orientations Futures
Propriétés
IUPAC Name |
N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c20-15(19-9-1-2-10-19)11-12-3-5-13(6-4-12)18-16(21)14-7-8-17-22-14/h3-8H,1-2,9-11H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCPOFXPNUFTLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2=CC=C(C=C2)NC(=O)C3=CC=NO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)isoxazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2779487.png)
![Benzo[d]thiazol-6-yl(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2779488.png)



![2-[(3-chlorobenzoyl)amino]ethyl N-(3,4-dichlorophenyl)carbamate](/img/structure/B2779492.png)
![(5-Fluoro-4-methylpyridin-2-yl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone;hydrochloride](/img/structure/B2779494.png)
![(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2779496.png)


![Tert-butyl 2-[1-(aminomethyl)cyclopropyl]acetate](/img/structure/B2779502.png)
![ethyl 4-(2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2779503.png)
